2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl-
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Overview
Description
2-Azabicyclo[221]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the palladium-catalyzed 1,2-aminoacyloxylation method mentioned above could potentially be scaled up for industrial applications, given its efficiency and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles
Major Products Formed
Oxidation: Epoxides
Reduction: Reduced bicyclic compounds
Substitution: Polyfunctionalized bicyclic systems
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of various therapeutic drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The unique structure of this compound makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- involves its interaction with molecular targets through its nitrogen atom. This interaction can lead to the formation of various intermediates, which then undergo further chemical transformations. The exact molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the methoxyphenyl and methyl substituents.
2-Azabicyclo[2.2.1]hept-5-en-3-one:
7-Oxabicyclo[4.1.0]heptan-2-one, 6-methyl-3-(1-methylethyl)-: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.
Uniqueness
2-Azabicyclo[221]heptan-3-one, 4-(3-methoxyphenyl)-2-methyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
61551-31-3 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-2-methyl-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C14H17NO2/c1-15-11-6-7-14(9-11,13(15)16)10-4-3-5-12(8-10)17-2/h3-5,8,11H,6-7,9H2,1-2H3 |
InChI Key |
GTEDQQWZSJPARG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C2)(C1=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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